molecular formula C10H14O B3045371 4-Ethyl-2,6-dimethylphenol CAS No. 10570-69-1

4-Ethyl-2,6-dimethylphenol

Cat. No. B3045371
CAS RN: 10570-69-1
M. Wt: 150.22 g/mol
InChI Key: PRRINTZNQPGZHB-UHFFFAOYSA-N
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Description

4-Ethyl-2,6-dimethylphenol is a chemical compound with the CAS Number: 10570-69-1 . It has a molecular weight of 150.22 .


Physical And Chemical Properties Analysis

4-Ethyl-2,6-dimethylphenol is a powder at room temperature . It has a melting point of 36-37 degrees Celsius .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Ethyl-2,6-dimethylphenol:

Antimicrobial Agent

4-Ethyl-2,6-dimethylphenol has been studied for its antimicrobial properties. It has shown effectiveness against a variety of bacterial and fungal strains, making it a potential candidate for use in disinfectants and antiseptics. Its phenolic structure allows it to disrupt microbial cell membranes, leading to cell death .

Antioxidant Applications

This compound exhibits significant antioxidant activity. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage. Research has explored its use in food preservation to extend shelf life and maintain nutritional quality by preventing oxidation .

Polymer Synthesis

4-Ethyl-2,6-dimethylphenol is utilized in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), an engineering thermoplastic known for its high thermal stability and chemical resistance. PPE is used in various industrial applications, including automotive parts, electronics, and household appliances .

Material Science

In material science, 4-Ethyl-2,6-dimethylphenol is investigated for its potential to enhance the properties of materials. For example, it can be incorporated into coatings and adhesives to improve their durability, resistance to degradation, and overall performance.

Springer NIST Chemistry WebBook Springer : NIST Chemistry WebBook : Springer : NIST Chemistry WebBook : Springer : NIST Chemistry WebBook

Safety and Hazards

4-Ethyl-2,6-dimethylphenol is associated with certain hazards. It has been assigned the GHS05 and GHS09 pictograms, indicating that it is corrosive and harmful to the environment . Precautionary measures include avoiding contact with skin, eyes, or clothing, and not releasing the material into the environment .

properties

IUPAC Name

4-ethyl-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-4-9-5-7(2)10(11)8(3)6-9/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRINTZNQPGZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2,6-dimethylphenol

CAS RN

10570-69-1
Record name 2,6-Dimethyl-4-ethylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010570691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DIMETHYL-4-ETHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4UU0TWI9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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